2-[(1R)-1-aminoethyl]benzene-1,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]benzene-1,4-diol typically involves the reduction of the corresponding nitro compound or the amination of the corresponding hydroxy compound. One common method is the catalytic hydrogenation of 2-[(1R)-1-nitroethyl]benzene-1,4-diol using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[(1R)-1-aminoethyl]benzene-1,4-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Uniqueness
2-[(1R)-1-aminoethyl]benzene-1,4-diol is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions compared to its simpler dihydroxybenzene counterparts .
Properties
CAS No. |
1228566-53-7 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1 |
InChI Key |
CIMLGYQRAUWPCM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)O)O)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)O)N |
Origin of Product |
United States |
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